
4-Butyl-4H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-4H-1,2,4-triazol-3-amine is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The butyl group is attached to the fourth position of the triazole ring, and an amine group is attached to the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4H-1,2,4-triazol-3-amine with butyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the triazole attacks the butyl halide, resulting in the formation of the desired product .
Another method involves the use of 3-amino-1,2,4-triazole as a starting material. This compound can be reacted with butyl isocyanate under mild conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include butyl halides, 3-amino-1,2,4-triazole, and suitable bases such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides; reactions are conducted under basic or acidic conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Butyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding and dipole interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of 4-Butyl-4H-1,2,4-triazol-3-amine, widely used in pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
4-butyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4/c1-2-3-4-10-5-8-9-6(10)7/h5H,2-4H2,1H3,(H2,7,9) |
InChI Key |
FJBSFWQCORJSNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


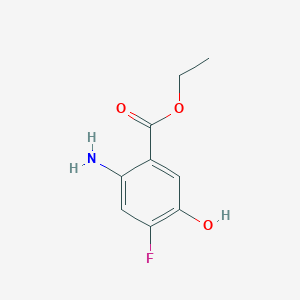
![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
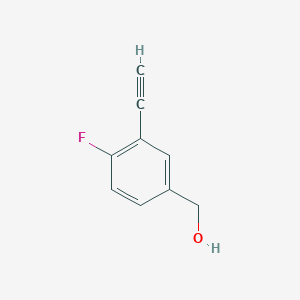
![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)
![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)

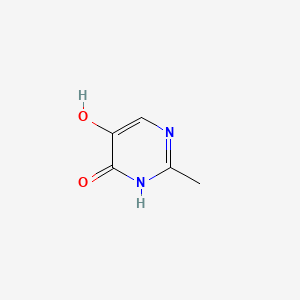

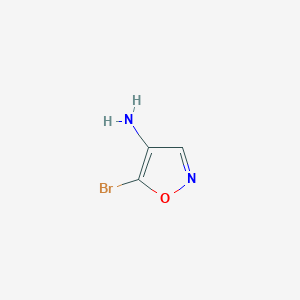
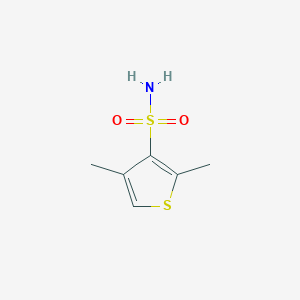
![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
